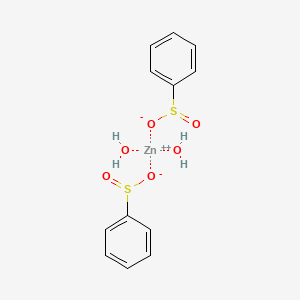
zinc;benzenesulfinate;dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc benzenesulfinate dihydrate is a chemical compound with the molecular formula (C6H5SO2)2Zn·2H2O. It is a white powder that is moderately toxic by ingestion and can cause mild eye irritation . This compound is used in various industrial applications, including as a lubricant stuffing, flame retardant, and activator for foaming agents .
Preparation Methods
The synthesis of zinc benzenesulfinate dihydrate typically involves the following steps :
Starting Materials: Benzenesulfonyl chloride and sodium sulfite.
Reduction: Benzenesulfonyl chloride is reduced to benzenesulfinate using sodium sulfite in the presence of an inorganic base like sodium carbonate, with water as the solvent.
Reaction with Zinc Chloride: The aqueous solution of benzenesulfinate is then reacted with an aqueous solution of zinc chloride at 74°C for 90 minutes.
Isolation: The reaction mixture is cooled, washed with water, and dried to obtain zinc benzenesulfinate dihydrate.
Chemical Reactions Analysis
Zinc benzenesulfinate dihydrate undergoes various chemical reactions, including:
Reduction: The initial reduction of benzenesulfonyl chloride to benzenesulfinate.
Substitution: Reaction with zinc chloride to form the final product.
Common reagents used in these reactions include sodium sulfite, sodium carbonate, and zinc chloride. The major product formed is zinc benzenesulfinate dihydrate .
Scientific Research Applications
Zinc benzenesulfinate dihydrate has several scientific research applications :
Chemistry: Used as an activator in foaming agents and as a flame retardant.
Medicine: Zinc compounds are often studied for their role in biological systems and potential therapeutic uses.
Industry: Used in the production of lubricants and as a flame retardant.
Mechanism of Action
The mechanism of action of zinc benzenesulfinate dihydrate involves its role as a zinc source. Zinc has three primary biological roles: catalytic, structural, and regulatory . It is essential for the function of many enzymes and plays a crucial role in protein synthesis and cell division .
Comparison with Similar Compounds
Zinc benzenesulfinate dihydrate can be compared with other zinc compounds such as zinc sulfate, zinc chloride, and zinc acetate . While all these compounds serve as zinc sources, zinc benzenesulfinate dihydrate is unique due to its specific applications in flame retardants and foaming agents .
Similar Compounds
- Zinc sulfate
- Zinc chloride
- Zinc acetate
Properties
Molecular Formula |
C12H14O6S2Zn |
|---|---|
Molecular Weight |
383.8 g/mol |
IUPAC Name |
zinc;benzenesulfinate;dihydrate |
InChI |
InChI=1S/2C6H6O2S.2H2O.Zn/c2*7-9(8)6-4-2-1-3-5-6;;;/h2*1-5H,(H,7,8);2*1H2;/q;;;;+2/p-2 |
InChI Key |
NTUATFLSTOSLCJ-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)[O-].C1=CC=C(C=C1)S(=O)[O-].O.O.[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


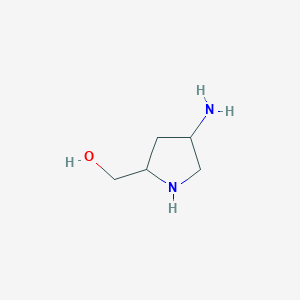
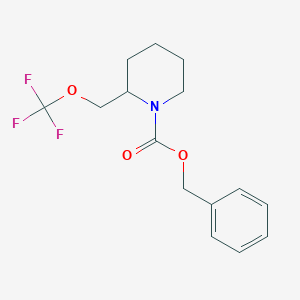

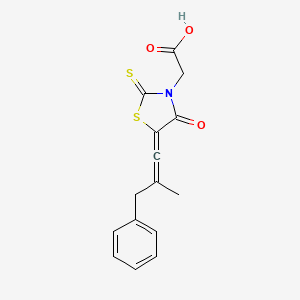
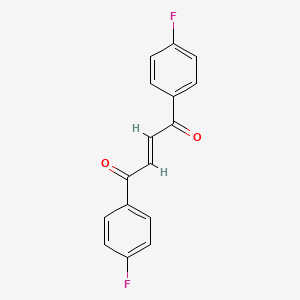

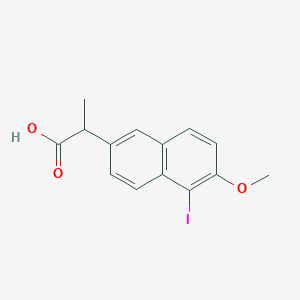
![2,2-Dimethyl-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-en-8-yl)propan-1-one](/img/structure/B12326469.png)
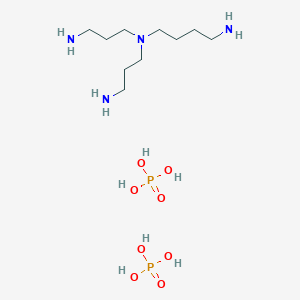
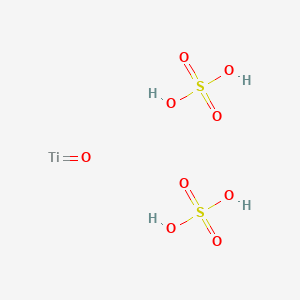
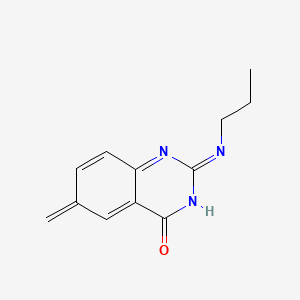
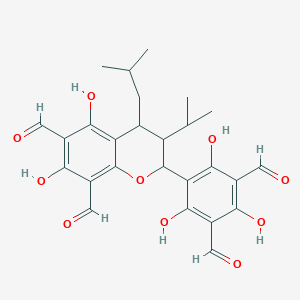
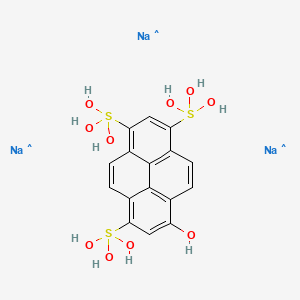
![Furo[3,2-c]pyridin-3(2H)-one hydrochloride](/img/structure/B12326508.png)
